molecular formula C23H22N2O3 B2723086 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide CAS No. 684232-38-0

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide

Cat. No.: B2723086
CAS No.: 684232-38-0
M. Wt: 374.44
InChI Key: IUJQDIVWOBOKQL-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide is a chemical compound built on the benzo[cd]indol-2(1H)-one (BIO) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure in the development of pharmaceuticals and biologically active compounds . Compounds based on the BIO structure have been investigated for a range of therapeutic applications, including as inhibitors of various biological targets such as BRD4 and BET bromodomains, as well as autophagy-related gene Atg4B inhibitors . The specific substitution pattern of this compound, featuring a 1-ethyl group at the indolone nitrogen and a 4-isopropoxybenzamide moiety at the 6-position, is designed to modulate the compound's physicochemical properties, binding affinity, and overall pharmacological profile. Researchers utilize this compound and its analogs primarily in oncology research, particularly in the study of autophagy and apoptosis mechanisms in cancer cells. The benzo[cd]indol-2(1H)-one core has shown promise in lysosome-targeted therapies, where related conjugates have demonstrated potent inhibitory activity in cancer migration models, both in vitro and in vivo . The structural motif is also of value in developing fluorescent probes for subcellular organelles, owing to its inherent fluorescence properties, which allows for the simultaneous tracking of compound localization and therapeutic effect in living cells . This product is intended for research purposes only by trained laboratory personnel. It is not for human or veterinary diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-4-25-20-13-12-19(17-6-5-7-18(21(17)20)23(25)27)24-22(26)15-8-10-16(11-9-15)28-14(2)3/h5-14H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJQDIVWOBOKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)OC(C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide is a synthetic compound belonging to the class of indole derivatives. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. Its unique structural features, including the benzo[cd]indole moiety and the amide linkage, suggest various mechanisms of action that could influence biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The proposed mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It can also modulate receptor activities by interacting with various receptors, influencing cellular signaling pathways.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies: In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate activity
Candida albicansEffective at higher concentrations

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of 15 µM. The study concluded that the compound induces apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In a 2024 study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Biological Activity Notable Features
N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-3-nitrobenzamideEnhanced anticancer activityNitro group enhances electron-withdrawing properties
N-(1-Ethyl-2-hydroxybenzimidazolyl)-4-methylbenzamideAntimicrobial propertiesHydroxyl group increases solubility

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzo[cd]indole derivatives. Key structural comparisons include:

Compound Core Structure Substituents Key Functional Groups
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide Benzo[cd]indole-benzamide 1-ethyl, 4-isopropoxy Amide, ketone, isopropoxy ether
N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e) Benzo[cd]indole-sulfonamide 6-sulfonamide, indol-6-yl Sulfonamide, ketone
N-(3-(1-methyl-1H-pyrazol-4-yl)phenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4f) Benzo[cd]indole-sulfonamide 3-(1-methylpyrazol-4-yl)phenyl Sulfonamide, pyrazole, ketone
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethylindolone (41) Triazinoindole-pyrazole 4-bromophenyl, 6,6-dimethyl Triazine, pyrazole, bromophenyl

Key Structural Differences :

  • Backbone : The target compound utilizes a benzamide linkage, whereas analogs 4e and 4f employ sulfonamide groups, which are more polar and may enhance solubility .
  • Substituents : The 4-isopropoxy group in the target compound introduces steric bulk and lipophilicity, contrasting with the sulfonamide’s hydrogen-bonding capacity in 4e/4f. The ethyl group on the indole nitrogen may improve metabolic stability compared to unsubstituted analogs.
Physicochemical Properties
  • Polarity : Sulfonamides (4e, 4f) are more polar due to sulfonyl groups, whereas the target compound’s benzamide and isopropoxy groups increase lipophilicity (predicted LogP ~3.5 vs. ~2.0 for sulfonamides).
  • Solubility : Sulfonamides may have higher aqueous solubility, while the target compound’s lipophilicity could favor tissue penetration.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide, and how is structural integrity validated?

The synthesis involves multi-step organic reactions, typically starting with cyclization to form the benzo[cd]indole core, followed by amide coupling with 4-isopropoxybenzoyl chloride. Key steps include acid-catalyzed cyclization (e.g., H2SO4) and coupling agents like EDCl/HOBt. Structural validation requires 1H/13C NMR for functional group analysis, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC (>95% purity). X-ray crystallography (using SHELXL) resolves stereochemical ambiguities .

Q. Which biological assays are recommended for initial pharmacological screening of this compound?

Primary screening includes:

  • Enzyme inhibition assays : Test at 10 μM against kinases (e.g., EGFR) or BET proteins (BRD4) using fluorescence polarization.
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
  • Binding studies : Surface plasmon resonance (SPR) for kinetic analysis (KD, kon/koff) .

Q. How can computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) with PDB structures (e.g., 4BKX for BRD4) identifies binding poses. Pharmacophore modeling (Discovery Studio) highlights critical interactions (e.g., hydrogen bonds with isopropoxy groups). Molecular dynamics (GROMACS) over 100 ns assesses binding stability .

Advanced Research Questions

Q. How can low yields in the amide coupling step be systematically addressed?

Optimize by:

  • Catalyst screening : HATU outperforms EDCl/HOBt in DMF, increasing yields from 60% to 85%.
  • Solvent effects : Polar aprotic solvents (DMAC) enhance reactivity.
  • Stoichiometry : Use 1.2 equivalents of 4-isopropoxybenzoyl chloride to drive the reaction.
  • Temperature control : Maintain 0–5°C to minimize racemization .

Q. What experimental strategies resolve discrepancies between in vitro enzyme inhibition and cellular activity?

  • Permeability assessment : PAMPA assays evaluate passive diffusion; logP >3.0 correlates with improved cellular uptake.
  • Efflux transporter inhibition : Co-administer verapamil (P-gp inhibitor) to assess ABC transporter involvement.
  • Metabolite identification : LC-MS/MS detects prodrug activation or metabolic inactivation .

Q. How can crystallographic disorder in the ethyl-dihydrobenzo[cd]indole moiety be resolved?

  • Twin refinement : Apply SHELXL’s TWIN and BASF commands.
  • Partial occupancy modeling : Use PART command for disordered ethyl groups.
  • Cryocooling : Collect data at 100 K to improve resolution (<1.2 Å).
  • DFT validation : Compare with ORCA-optimized geometries to refine torsion angles .

Q. What structural modifications enhance selectivity for BET proteins over kinases?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide para-position to disrupt kinase H-bond networks.
  • Scaffold rigidification : Replace the ethyl group with cyclopropyl to restrict conformational flexibility, improving BRD4 selectivity (ΔIC50: 0.2 μM vs. 5 μM for EGFR) .

Data Contradiction Analysis

Q. How should conflicting results in apoptosis assays (e.g., caspase-3 vs. TUNEL) be reconciled?

  • Time-course studies : Caspase-3 peaks at 24 hrs, while DNA fragmentation (TUNEL) occurs later (48–72 hrs).
  • Dose-response validation : Confirm consistency across concentrations (1–50 μM).
  • Mechanistic overlap : Check for off-target effects (e.g., ROS generation) via DCFH-DA assays .

Q. Why do computational docking predictions sometimes conflict with SPR binding data?

  • Solvent effects : Docking often neglects solvation; apply implicit solvent models (GBSA) in MD simulations.
  • Protein flexibility : Use ensemble docking with multiple conformations (e.g., from NMR).
  • Entropic penalties : ITC measurements account for ΔS changes not modeled in docking .

Methodological Tables

Q. Table 1: Optimization of Amide Coupling Reaction

ParameterStandard ConditionOptimized ConditionYield Improvement
CatalystEDCl/HOBtHATU+25%
SolventDCMDMF+15%
TemperatureRT0–5°C+10%
Equivalents1.01.2+8%

Q. Table 2: Biological Activity Profiling

Assay TypeTargetResultReference
SPRBRD4KD = 12 nM
MTTMCF-7IC50 = 1.8 μM
ELISAIL-1765% inhibition

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